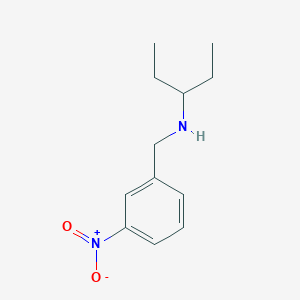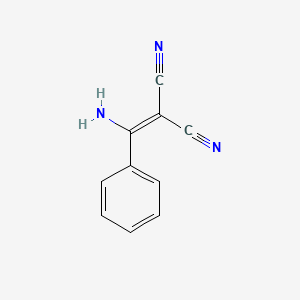![molecular formula C13H9BrN2 B1270516 3-Bromo-2-phenylimidazo[1,2-a]pyridine CAS No. 4044-95-5](/img/structure/B1270516.png)
3-Bromo-2-phenylimidazo[1,2-a]pyridine
概要
説明
3-Bromo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring, with a bromine atom and a phenyl group attached at specific positions. It has garnered significant attention due to its diverse applications in medicinal chemistry and material science .
科学的研究の応用
3-Bromo-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
作用機序
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 3-bromo-2-phenylimidazo[1,2-a]pyridine belongs, are known to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The synthesis involves a one-pot tandem cyclization/bromination process . The cyclization to form imidazopyridines is promoted by further bromination .
Biochemical Pathways
The synthesis of this compound involves a c–c bond cleavage , which could potentially impact various biochemical pathways.
Result of Action
Imidazo[1,2-a]pyridines have been shown to exhibit varied medicinal applications , suggesting that this compound may also have significant biological effects.
Action Environment
The synthesis of this compound involves mild and metal-free reaction conditions , suggesting that the compound’s action may be influenced by specific environmental conditions.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes a one-pot tandem cyclization and bromination process . Another approach involves the use of copper(II) bromide and dimethyl sulfoxide (DMSO) under time-controlled conditions to achieve selective bromination and formylation .
Industrial Production Methods: Industrial production of this compound may leverage scalable synthetic routes that ensure high yield and purity. The use of green solvents and metal-free conditions, such as those involving TBHP and ethyl acetate, are particularly advantageous for large-scale production due to their environmental benefits .
化学反応の分析
Types of Reactions: 3-Bromo-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, often facilitated by reagents such as hypervalent iodine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
類似化合物との比較
2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Chloro-2-phenylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
特性
IUPAC Name |
3-bromo-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPPJXIGEZYEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355649 | |
| Record name | 3-bromo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4044-95-5 | |
| Record name | 3-bromo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


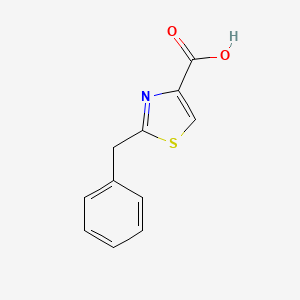
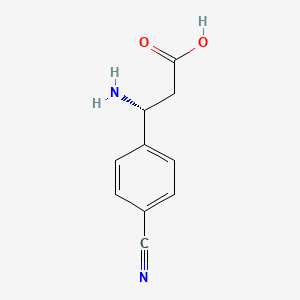

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)
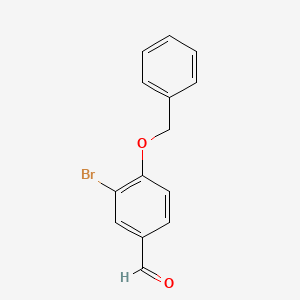
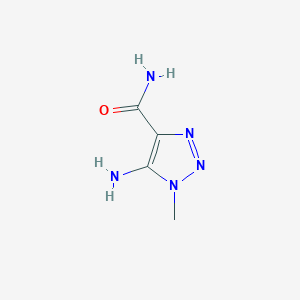

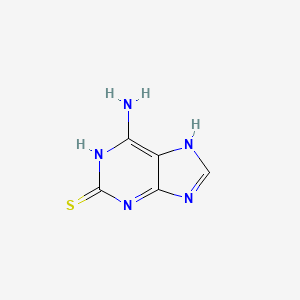
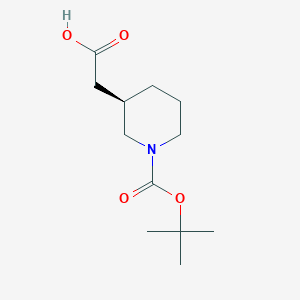
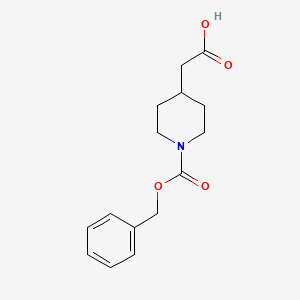
![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)
